5-Bromoquinazoline-8-carbaldehyde oxime
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Overview
Description
5-Bromoquinazoline-8-carbaldehyde oxime is a chemical compound that belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 5th position and an oxime group at the 8th position of the quinazoline ring makes this compound unique. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoquinazoline-8-carbaldehyde oxime typically involves the following steps:
Formylation: The addition of a formyl group at the 8th position.
Oximation: The conversion of the aldehyde group to an oxime group.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Formylation can be carried out using formylating agents such as Vilsmeier-Haack reagent. The oximation step typically involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromoquinazoline-8-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Conversion of the oxime group to a nitro group.
Reduction: Reduction of the oxime group to an amine group.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include nitroquinazoline derivatives, aminoquinazoline derivatives, and various substituted quinazoline compounds.
Scientific Research Applications
5-Bromoquinazoline-8-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromoquinazoline-8-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The oxime group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroquinazoline-8-carbaldehyde oxime
- 5-Fluoroquinazoline-8-carbaldehyde oxime
- 5-Iodoquinazoline-8-carbaldehyde oxime
Uniqueness
5-Bromoquinazoline-8-carbaldehyde oxime is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications.
Biological Activity
5-Bromoquinazoline-8-carbaldehyde oxime is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique quinazoline structure, which contributes to its biological properties. The synthesis typically involves the reaction of 5-bromoquinazoline with hydroxylamine to form the oxime derivative. This process can yield various substituted derivatives, which may enhance or modify biological activity.
Biological Activity
The biological activity of this compound is multifaceted, including:
- Anticancer Activity : Studies have shown that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) indicates that halogen substitutions at specific positions enhance anticancer efficacy .
- Antimicrobial Effects : Research indicates that quinazoline derivatives possess antimicrobial properties. The presence of the bromine atom in this compound may contribute to its effectiveness against certain bacterial strains .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in inflammatory pathways, and inhibition could lead to therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Anticancer Studies
A notable study investigated the effects of various quinazoline derivatives on human cancer cell lines. The results demonstrated that compounds with specific substitutions exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and cervical cancer (HeLa) cells. For example, a derivative similar to this compound showed significant disruption of microtubule formation and induced apoptosis as confirmed by flow cytometric analysis .
Antimicrobial Activity
In vitro studies assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibition zones, indicating its potential as an antimicrobial agent. Further investigations into its mechanism revealed that it disrupts bacterial cell wall synthesis .
Data Summary
Properties
Molecular Formula |
C9H6BrN3O |
---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
(NE)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H6BrN3O/c10-8-2-1-6(3-13-14)9-7(8)4-11-5-12-9/h1-5,14H/b13-3+ |
InChI Key |
YKZDSVHVOYVKBV-QLKAYGNNSA-N |
Isomeric SMILES |
C1=CC(=C2C=NC=NC2=C1/C=N/O)Br |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1C=NO)Br |
Origin of Product |
United States |
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